(2R)-2-(3-Methoxyphenyl)oxirane
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Overview
Description
(2R)-2-(3-Methoxyphenyl)oxirane is an organic compound belonging to the class of epoxides It features a three-membered oxirane ring attached to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-Methoxyphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to produce the desired enantiomer. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(3-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-(3-Methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(3-Methoxyphenyl)oxirane exerts its effects involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of covalent bonds with nucleophiles, altering the structure and function of target molecules.
Comparison with Similar Compounds
(2S)-2-(3-Methoxyphenyl)oxirane: The enantiomer of (2R)-2-(3-Methoxyphenyl)oxirane, with similar chemical properties but different biological activity.
2-(3-Methoxyphenyl)oxirane: The racemic mixture containing both (2R) and (2S) enantiomers.
2-(4-Methoxyphenyl)oxirane: A structural isomer with the methoxy group in the para position.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereoselective reactions and developing enantioselective pharmaceuticals.
Properties
CAS No. |
62600-72-0 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R)-2-(3-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
IJUUWUSPXYGGKY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CO2 |
Origin of Product |
United States |
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